The primary source of information regarding the synthesis and applications of this compound comes from various patents and scientific literature. Notably, it is classified under pyridine carboxylic acids, which are known for their diverse biological activities and roles in various chemical reactions. The compound's structure suggests potential applications in drug development due to its unique functional groups.
The synthesis of 3-pyridinecarboxylic acid derivatives typically involves several methods:
The molecular structure of 3-pyridinecarboxylic acid features a pyridine ring substituted with a carboxyl group at the third position. The additional diphenylmethylene amino oxyethyl group introduces complexity to the structure:
The structural formula can be represented as follows:
This configuration allows for various intramolecular interactions that may influence its reactivity and biological activity.
3-Pyridinecarboxylic acid derivatives participate in numerous chemical reactions:
These reactions highlight the versatility of the compound in organic synthesis and its potential utility in creating more complex molecules.
The mechanism of action for compounds derived from 3-pyridinecarboxylic acid often involves modulation of biochemical pathways. For instance:
The physical and chemical properties of 3-pyridinecarboxylic acid derivatives include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
3-Pyridinecarboxylic acid derivatives have extensive applications across multiple fields:
The ongoing research into these compounds continues to unveil new therapeutic potentials and applications across various scientific domains.
The synthesis of diaryl-substituted pyridinecarboxylic acid derivatives represents a sophisticated endeavor in medicinal chemistry, requiring precise control over regioselectivity and functional group compatibility. NNC-711 (also designated as 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride) is synthesized through a convergent multi-step route. The core strategy involves coupling a nipecotic acid (3-piperidinecarboxylic acid) derivative with a benzhydryl-protected aminooxyethyl side chain. The initial step typically employs N-protected nipecotic acid, where the carboxylic acid group may be temporarily esterified (e.g., as a methyl or ethyl ester) to prevent side reactions. The nitrogen atom at the 1-position of the piperidine ring is then alkylated using a linker bearing a protected hydroxylamine functionality, commonly 2-(aminooxy)ethyl bromide or a similar electrophile [2] [8].
A critical stage involves the formation of the benzhydrylidene (diphenylmethylene) imine. This is achieved by condensing the aminooxy-containing intermediate with benzophenone (diphenyl ketone) under dehydrating conditions, often employing catalysts like p-toluenesulfonic acid in toluene with azeotropic water removal. This Schiff base formation introduces the lipophilic diaryl moiety essential for high-affinity transporter binding [1] [8]. Final deprotection of the carboxylic acid ester (typically via alkaline hydrolysis using NaOH or LiOH in aqueous methanol/THF) yields the free acid form of NNC-711. Conversion to the stable hydrochloride salt is accomplished by treatment with HCl in diethyl ether or similar solvents, enhancing crystallinity and stability [2] [8].
Table 1: Key Steps in the Synthesis of NNC-711
Step | Reaction | Key Reagents/Conditions | Purpose | Yield Range |
---|---|---|---|---|
1 | Esterification of Nipecotic Acid | SOCl₂, Methanol or Ethanol | Carboxylate protection | 85-95% |
2 | N-Alkylation | 2-(Boc-aminooxy)ethyl bromide, K₂CO₃, DMF | Introduction of aminooxyethyl linker | 60-75% |
3 | Boc Deprotection | HCl in Dioxane or TFA | Amine deprotection | 90-98% |
4 | Schiff Base Formation | Benzophenone, p-TsOH, Toluene, Reflux | Introduction of benzhydrylidene moiety | 50-70% |
5 | Ester Hydrolysis | LiOH, THF/MeOH/H₂O | Carboxylic acid deprotection | 80-95% |
6 | Salt Formation | HCl in Diethyl Ether | Formation of stable hydrochloride salt | 90-98% |
Structural optimization of the diaryl component revealed that electron-withdrawing substituents on the phenyl rings generally diminished GAT-1 affinity. Conversely, symmetrical diphenyl substitution proved optimal, maximizing hydrophobic interactions within the transporter binding pocket while maintaining conformational flexibility essential for binding. Modifications to the pyridine ring, such as saturation (1,2,5,6-tetrahydro) as in NNC-711, were crucial for maintaining the bioactive conformation, whereas fully aromatic pyridines exhibited significantly reduced potency [1] [6].
NNC-711 emerged from systematic efforts to optimize nipecotic acid derivatives for enhanced GABA transporter inhibition, blood-brain barrier penetration, and anticonvulsant efficacy. Early nipecotic acid analogues demonstrated potent in vitro GABA uptake inhibition but poor central activity due to high polarity and zwitterionic character limiting brain access. The pivotal breakthrough involved tethering nipecotic acid to lipophilic aromatic groups via a metabolically stable linker, yielding compounds like NNC-711 and the structurally related tiagabine [1] [4] [8].
The aminooxyethyl linker connecting the nipecotic acid core to the benzhydrylidene group in NNC-711 provides an optimal spatial arrangement. This linker length (approximately 9-10 Å) positions the carboxylic acid of nipecotic acid to interact with key cationic residues (e.g., Tyr60, Gly63) within the GAT-1 substrate binding site, while the bulky, hydrophobic benzhydrylidene moiety occupies a lipophilic pocket formed by transmembrane helices [4] [8]. The 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid core (partially saturated nipecotic acid) is critical, as evidenced by structure-activity relationship (SAR) studies. Fully unsaturated nipecotic acid analogues exhibit drastically reduced transporter affinity, likely due to altered conformation and pKa of the carboxylic acid group. The tetrahydropyridine ring adopts a half-chair conformation, positioning the carboxylic acid and nitrogen optimally for binding [1] [6].
NNC-711 demonstrates exceptional selectivity for GAT-1 over other GABA transporter subtypes. Its reported IC₅₀ values are 0.04 µM for human GAT-1 (hGAT-1/SLC6A1), contrasting with significantly weaker inhibition of rat GAT-2 (rGAT-2/SLC6A13, IC₅₀ = 171 µM), human GAT-3 (hGAT-3/SLC6A11, IC₅₀ = 1700 µM), and human BGT-1 (hBGT-1/SLC6A12, IC₅₀ = 622 µM)** [4] [8]. This >4000-fold selectivity for GAT-1 underpins its utility as a pharmacological tool. The diaryl-methylene group is paramount for this selectivity. While smaller aryl groups (e.g., phenyl) or heteroaryl substitutions reduce potency, the unsubstituted diphenyl group in NNC-711 provides the ideal steric bulk and hydrophobicity. Substitution on the phenyl rings, particularly with electron-withdrawing groups (e.g., trifluoromethyl as found in CI-966), can shift selectivity profiles but generally reduces GAT-1 affinity compared to the unsubstituted diphenyl system [1] [6].
Table 2: GABA Transporter Selectivity Profile of NNC-711 and Key Analogues
Compound | Core Structure | Aryl Group | IC₅₀ hGAT-1 (µM) | IC₅₀ rGAT-2 (µM) | IC₅₀ hGAT-3 (µM) | IC₅₀ hBGT-1 (µM) | GAT-1 Selectivity (Fold) |
---|---|---|---|---|---|---|---|
NNC-711 | 1,2,5,6-THP-3-CA | Diphenylmethylene | 0.04 | 171 | 1700 | 622 | >4000 |
Tiagabine | Nipecotic Acid | Bis-methylthienyl | 0.07 | >100 | >100 | >100 | >1400 |
CI-966 | 1,2,5,6-THP-3-CA | Bis(4-CF₃-phenyl)methylene | 0.26 | 21 | >200 | 140 | ~800 |
NNC 05-2090 | Nipecotic Acid Derivative | (2-Methoxyphenyl)-carbazolyl | >10 | Not Preferential | >10 | >10 | Non-selective |
Functionally, NNC-711 acts as a competitive inhibitor, binding to the extracellular-facing conformation of GAT-1 and preventing GABA translocation. Electrophysiological studies in neuronal preparations confirm that NNC-711 prolongs the decay of both evoked and spontaneous GABAergic inhibitory postsynaptic currents (IPSCs) by reducing GABA reuptake, thereby increasing synaptic GABA concentration and duration of action [5] [8]. This mechanism translates to robust anticonvulsant effects in rodent seizure models, including maximal electroshock (MES) and sound-induced seizures, following systemic administration, confirming efficient brain penetration [1] [8].
The benzhydrylideneaminooxyethyl moiety (2-(((diphenylmethylene)amino)oxy)ethyl) is not merely a lipophilic appendage but a critical determinant of molecular stability, target binding kinetics, and pharmacokinetic behavior in NNC-711. Its primary function is to confer significant lipophilicity (calculated xLogP ~3.26) essential for passive diffusion across the blood-brain barrier, a major limitation of earlier nipecotic acid derivatives [7] [8]. The Schiff base (imine) linkage (N=C bond) within this moiety, formed by the condensation of the aminooxy group with benzophenone, was initially a potential metabolic liability. However, SAR studies and metabolic investigations revealed this imine bond exhibits unexpected stability under physiological conditions. This stability arises from conjugation with two aromatic phenyl rings, which delocalize the electron density across the system, reducing electrophilicity and susceptibility to nucleophilic attack by water (hydrolysis) or enzymatic reduction [1] [8].
The orthogonal orientation of the two phenyl rings relative to the imine bond creates a large, hydrophobic surface area. This facilitates extensive van der Waals interactions within a defined hydrophobic pocket in the extracellular vestibule of GAT-1, located near transmembrane domains 1, 3, 6, and 8. These interactions contribute significantly to high-affinity binding (Kd in the low nanomolar range) and slow dissociation kinetics, prolonging the inhibitory effect. Molecular modeling suggests the diaryl system adopts a "butterfly" conformation, maximizing contact with hydrophobic residues like Phe294, Leu300, and Tyr139 [4] [8].
The ethylene spacer (-CH₂-CH₂-) between the oxygen atom of the aminooxy group and the piperidine nitrogen provides critical flexibility. This allows the molecule to adopt the extended conformation necessary for simultaneously engaging the nipecotic acid binding site (deep within the transporter) and the hydrophobic accessory site (near the extracellular surface). Rigidification of this linker, for instance by introducing unsaturation or cyclization, consistently reduced potency, highlighting the importance of this conformational flexibility for optimal binding [1] [8]. Furthermore, the aminooxy oxygen atom (N-O-C linkage) acts as a hydrogen bond acceptor, potentially forming a weak hydrogen bond with a backbone amide or side chain hydroxyl group within the binding pocket (e.g., Ser396 or Tyr140), contributing to binding orientation and specificity for GAT-1 over less structurally homologous transporters like GAT-2 or BGT-1 [4].
Table 3: Molecular Stability and Binding Contributions of the Benzhydrylideneaminooxyethyl Moiety
Structural Feature | Chemical Property | Role in Stability/Binding | Consequence for NNC-711 |
---|---|---|---|
Diaryl-methylene (N=C(Ph₂)) | Conjugated Imine | Delocalization stabilizes imine bond; Large hydrophobic surface | Resists hydrolysis/reduction; High-affinity binding via van der Waals interactions in hydrophobic pocket |
Ethylene Spacer (-CH₂-CH₂-) | Alkyl Chain, Rotatable Bonds | Optimal length and flexibility | Allows bioactive conformation bridging core and accessory site; Rigidification reduces potency |
Aminooxy Linkage (-ON=) | Ether/Oxime-like | Potential H-bond acceptor; Moderate polarity | Possible H-bond with transporter residues (Ser396, Tyr140); Balances lipophilicity/hydrophilicity |
Overall 3D Structure | Bulky, Extended | Complementary shape to GAT-1 extracellular vestibule | High selectivity for GAT-1 over other SLC6 family transporters; Reduced off-target effects |
The combination of conformational stability, hydrophobic interactions, and targeted hydrogen bonding mediated by this moiety results in a molecule resistant to rapid metabolism and highly specific for its target. This explains NNC-711's efficacy in vivo and its widespread use as a prototypical pharmacological tool for dissecting GAT-1 function in neurophysiological studies [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7